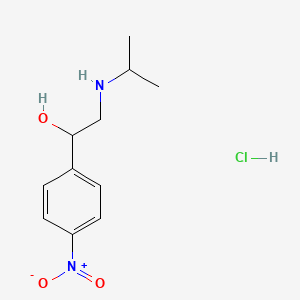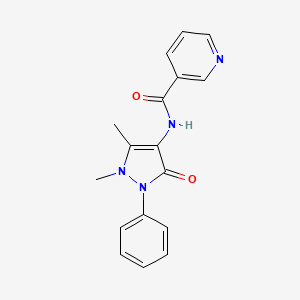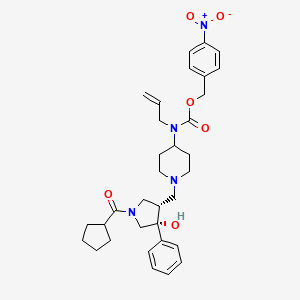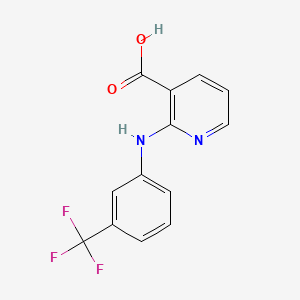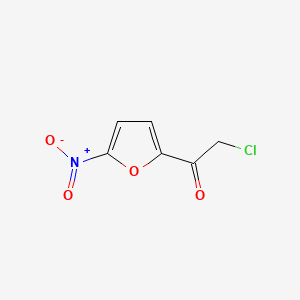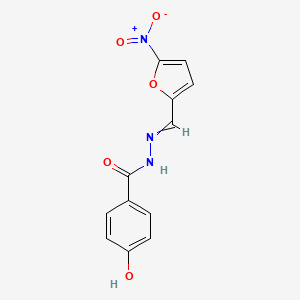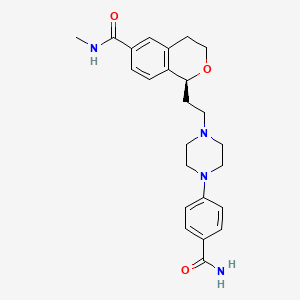
PNU-142633
描述
PNU-142633 是一种实验性药物候选物,主要用于治疗偏头痛。它是一种选择性的、高亲和力的 5-羟色胺 1D 受体拮抗剂。 该化合物由于其对 5-羟色胺 1D 受体的亲和力高于 5-羟色胺 1B 受体,而显示出希望,而 5-羟色胺 1B 受体是典型偏头痛药物(如曲坦类药物)的常见靶点 .
科学研究应用
化学: 它作为模型化合物来研究 5-羟色胺受体拮抗剂的构效关系。
生物学: 该化合物用于研究 5-羟色胺 1D 受体在生物系统中的作用。
医学: 由于其选择性拮抗 5-羟色胺 1D 受体,PNU-142633 已被探索为潜在的偏头痛治疗方法。
作用机制
PNU-142633 通过选择性结合并拮抗 5-羟色胺 1D 受体发挥作用。该受体参与调节神经递质释放和血管张力。 通过阻断 5-羟色胺 1D 受体,this compound 抑制导致偏头痛疼痛的神经递质释放,并减少脑血管的扩张,这是偏头痛病理生理的关键因素 .
生化分析
Biochemical Properties
PNU-142633 plays a significant role in biochemical reactions by selectively binding to the 5-HT1D receptor with high affinity. This interaction inhibits sympathetically-induced tachycardic responses and blocks neurogenic plasma protein extravasation in vivo . The compound’s selectivity for the 5-HT1D receptor over the 5-HT1B receptor is notable, with Ki values of 6 nM and >18000 nM, respectively . This selectivity is crucial as it differentiates this compound from other migraine treatments that target both receptors.
Cellular Effects
This compound influences various cellular processes, particularly in the context of migraine treatment. It has been shown to reduce the increase in blood flow in the cat nucleus trigeminal caudalis elicited by electrical stimulation of the trigeminal ganglion . This effect is comparable to that of sumatriptan, a well-known migraine medication. Additionally, this compound does not significantly alter vascular resistance in carotid, meningeal, and coronary arteries, which is a beneficial property for avoiding cardiovascular side effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the 5-HT1D receptor, leading to the inhibition of plasma protein extravasation and reduction of blood flow in specific brain regions associated with migraine . The compound’s intrinsic activity at the human 5-HT1D receptor is approximately 70% that of serotonin (5-HT), making it a potent agonist . This binding interaction is critical for its therapeutic effects in migraine management.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and a relatively constant terminal half-life of approximately 11 hours at higher doses (30-100 mg) . The compound is well-tolerated after oral administration, with no significant dose-related effects on vital sign parameters or ECG changes . These findings support its potential for long-term use in migraine treatment.
Dosage Effects in Animal Models
Studies in animal models have shown that this compound’s effects vary with dosage. For instance, in rats, the administration of this compound at a dose of 1 μg/μl did not significantly affect recognition index in the novel object recognition test
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with the 5-HT1D receptor. The compound’s metabolism and excretion have been studied, revealing that a significant percentage of the dose is excreted in the urine as intact this compound . This information is essential for understanding its pharmacokinetics and potential impact on metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in a manner consistent with its role as a 5-HT1D receptor agonist. The compound’s high affinity for the receptor ensures its effective localization and accumulation at target sites, facilitating its therapeutic action .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its binding to the 5-HT1D receptor, which is predominantly found in the central nervous system. This localization is crucial for its function in modulating neurotransmitter release and reducing migraine symptoms .
准备方法
PNU-142633 的合成涉及多个步骤,从市售起始原料开始。合成路线通常包括以下步骤:
异色满环的形成: 合成始于异色满环结构的形成。
哌嗪部分的引入: 哌嗪环通过亲核取代反应引入。
氨甲酰化: 最后一步是将哌嗪环氨甲酰化以形成所需的产物 this compound。
化学反应分析
PNU-142633 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成各种氧化衍生物。
还原: 可以进行还原反应以修饰化合物中存在的官能团。
取代: 亲核和亲电取代反应可用于将不同的取代基引入芳环或哌嗪部分。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种亲核试剂和亲电试剂。 这些反应形成的主要产物取决于所用特定条件和试剂 .
相似化合物的比较
与其他类似化合物相比,PNU-142633 对 5-羟色胺 1D 受体的选择性很高。一些类似的化合物包括:
舒马曲坦: 一种常用的偏头痛药物,靶向 5-羟色胺 1B 和 5-羟色胺 1D 受体。
佐米曲坦: 另一种偏头痛药物,其作用机制与舒马曲坦相似。
利扎曲坦: 一种选择性 5-羟色胺受体激动剂,用于偏头痛的急性治疗。
与这些化合物相比,this compound 对 5-羟色胺 1D 受体具有更高的亲和力,这可能导致与 5-羟色胺 1B 受体相关的副作用更少 .
属性
IUPAC Name |
(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-26-24(30)19-4-7-21-18(16-19)9-15-31-22(21)8-10-27-11-13-28(14-12-27)20-5-2-17(3-6-20)23(25)29/h2-7,16,22H,8-15H2,1H3,(H2,25,29)(H,26,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTVCCRNJOGKGA-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC2=C(C=C1)[C@@H](OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431734 | |
| Record name | PNU-142633 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187665-65-2 | |
| Record name | (1S)-1-[2-[4-[4-(Aminocarbonyl)phenyl]-1-piperazinyl]ethyl]-3,4-dihydro-N-methyl-1H-2-benzopyran-6-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187665-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PNU-142633 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187665652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PNU-142633 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PNU-142633 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B54P1BQ73L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1678842.png)
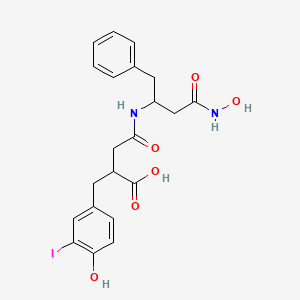

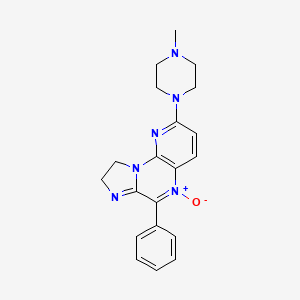
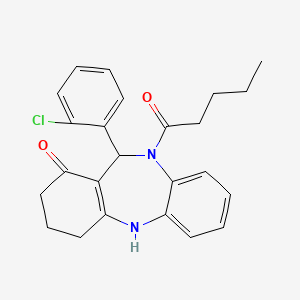

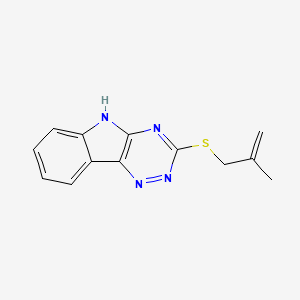
![10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678852.png)
